1,2,5-Trihydroxyxanthone
Overview
Description
1,2,5-Trihydroxyxanthone is a member of the xanthone family, characterized by its molecular formula C₁₃H₈O₅. This compound is known for its unique structure, which includes three hydroxyl groups attached to the xanthone core. It is isolated from various natural sources, including plants like Garcinia subelliptica .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Trihydroxyxanthone can be synthesized through various methods. One common approach involves the regioselective intramolecular oxidative coupling of precursor compounds. For instance, refluxing certain precursors with aluminum chloride in benzene or heating with hydroiodic acid and acetic anhydride at elevated temperatures can yield different xanthone derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Trihydroxyxanthone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The xanthone core can be reduced under specific conditions to yield reduced xanthone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted xanthones, quinones, and reduced xanthone derivatives .
Scientific Research Applications
1,2,5-Trihydroxyxanthone has garnered significant interest in scientific research due to its diverse applications:
Chemistry: It serves as a precursor for synthesizing other xanthone derivatives and studying their chemical properties.
Biology: The compound exhibits various biological activities, including antioxidant and antimicrobial properties.
Medicine: Research has shown potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1,2,5-Trihydroxyxanthone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Cellular Pathways: The compound can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties
Comparison with Similar Compounds
1,2,5-Trihydroxyxanthone can be compared with other xanthone derivatives, such as:
1,3,5-Trihydroxyxanthone: Similar in structure but differs in the position of hydroxyl groups, leading to different chemical and biological properties.
1,3,7-Trihydroxyxanthone: Another xanthone derivative with distinct hydroxyl group positions, affecting its reactivity and applications.
1,6,7-Trihydroxyxanthone: Known for its potent antioxidant activity, differing from this compound in its hydroxyl group arrangement .
Properties
IUPAC Name |
1,2,5-trihydroxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-7-4-5-9-10(12(7)17)11(16)6-2-1-3-8(15)13(6)18-9/h1-5,14-15,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYMABXVDKBFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=C(C2=O)C(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300020 | |
Record name | 1,2,5-Trihydroxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156640-23-2 | |
Record name | 1,2,5-Trihydroxy-9H-xanthen-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156640-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,5-Trihydroxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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